![molecular formula C11H6FN3 B1404093 6'-氟-[2,3']联吡啶-3-腈 CAS No. 870065-88-6](/img/structure/B1404093.png)
6'-氟-[2,3']联吡啶-3-腈
描述
6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile is a useful research compound. Its molecular formula is C11H6FN3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
- 已经探索了各种氟化腈化合物的合成和结构分析,包括 Vilsmeier-Haack 氯化等方法,以使用 X 射线分析、IR、NMR 和电子光谱等技术了解它们的结构特征。这些方法有助于通过吸收和荧光光谱研究此类化合物的な光学性质 (Jukić 等人,2010)。
光聚合和 3D 打印
- 基于吡啶-3-腈衍生物的双分子光引发体系用于槽式光聚合 3D 打印技术的研究展示了这些化合物在先进制造工艺中的潜力。研究表明在紫外线 A 和可见光源下均具有良好的反应性,表明它们在创建用于 3D 打印的快速成型材料中很有用 (菲多尔等人,2020)。
荧光探针和传感应用
- 氟化腈化合物已被用于开发用于选择性视觉传感金属离子(如 Zn2+)的比率荧光探针,展示了它们在环境监测和生物标本成像中的适用性。这些探针在特定条件下表现出选择性结合和传感能力 (阿贾亚戈什等人,2005)。
缓蚀
- 吡唑并吡啶衍生物(包括具有氟化成分的衍生物)的合成已针对它们在酸性环境中作为金属缓蚀剂的潜力进行了研究。这项研究提出了在材料科学和工程中应用,以提高金属结构的寿命和弹性 (丹迪亚等人,2013)。
属性
IUPAC Name |
2-(6-fluoropyridin-3-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-10-4-3-9(7-15-10)11-8(6-13)2-1-5-14-11/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBINRQDAEXHMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)
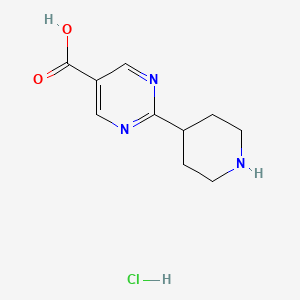
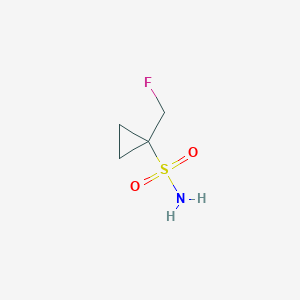
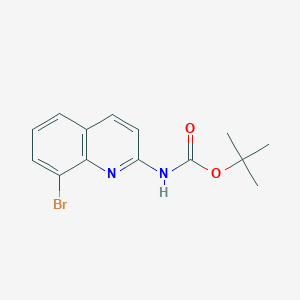

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
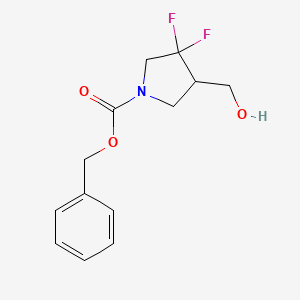
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)


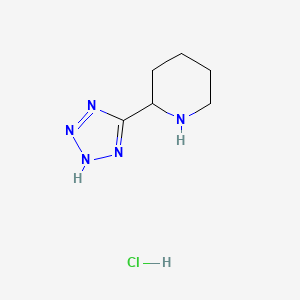
![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
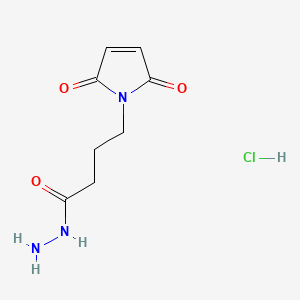
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
